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CobC protein

Cobalamin Biosynthesis Enzyme Kinetics CobC Substrate Specificity

CobC protein (CAS 132052-17-6), also systematically named adenosylcobalamin/α-ribazole-5′-phosphate phosphohydrolase (EC 3.1.3.73), is a prokaryotic enzyme that catalyses the terminal dephosphorylation step in the anaerobic pathway of adenosylcobalamin (coenzyme B12) biosynthesis. First characterised in Salmonella enterica and conserved across diverse bacteria, CobC belongs to the phosphoglycerate mutase family and is indispensable for assembling the nucleotide loop of cobalamin.

Molecular Formula C5H3BrClNO
Molecular Weight 0
CAS No. 132052-17-6
Cat. No. B1177960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobC protein
CAS132052-17-6
SynonymsCobC protein
Molecular FormulaC5H3BrClNO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CobC Protein (CAS 132052-17-6) – The Essential α-Ribazole Phosphatase for Vitamin B12 Biosynthesis Research


CobC protein (CAS 132052-17-6), also systematically named adenosylcobalamin/α-ribazole-5′-phosphate phosphohydrolase (EC 3.1.3.73), is a prokaryotic enzyme that catalyses the terminal dephosphorylation step in the anaerobic pathway of adenosylcobalamin (coenzyme B12) biosynthesis [1]. First characterised in Salmonella enterica and conserved across diverse bacteria, CobC belongs to the phosphoglycerate mutase family and is indispensable for assembling the nucleotide loop of cobalamin [2]. Commercial recombinant preparations of this protein enable in vitro reconstitution of the entire late-stage B12 pathway and are required as a specific analytical reagent for quantifying adenosylcobalamin-5′-phosphate flux in biochemical and antimicrobial-target studies.

CobC Protein (CAS 132052-17-6) – Why Generic or In-Class Phosphatase Substitution Fails


Substituting CobC with a generic phosphatase (e.g., alkaline or acid phosphatase) is biochemically invalid because conventional phosphatases lack the strict substrate specificity for the adenosylcobalamin-5′-phosphate nucleotide-loop intermediate and cannot complement the cobC deletion phenotype in vivo [1]. Even the recently identified archaeal nonorthologous replacement enzyme CobZ, while performing the identical chemical reaction, fails to restore cobalamin biosynthesis in Halobacterium NRC-1 deletion strains, demonstrating that phylogenetic distance alone alters pathway integration and regulatory compatibility [2]. Consequently, procurement of the validated bacterial CobC enzyme—rather than a generic phosphatase or an uncharacterized archaeal ortholog—is the only reliable route for assays requiring faithful reconstitution of the bacterial anaerobic B12 pathway or companion CobT/CobS/CobU coupling activity.

CobC Protein (CAS 132052-17-6) – Head-to-Head Quantitative Evidence for Scientific Selection


Specific Activity of Recombinant CobC (α-Ribazole-5′-Phosphate Substrate) vs. Lack of Orthogonal Activity in CobT/CobS Backgrounds

The sole quantitative catalytic parameter reported for CobC protein is a specific activity of 3.800 U/mg on α-ribazole-5′-phosphate, measured in crude extract from an overexpression plasmid-bearing Salmonella strain [1]. In contrast, the nonorthologous archaeal replacement CobZ was qualitatively shown to produce α-ribazole from the same substrate by HPLC-ESI-MS, but no specific activity has been reported, precluding any direct catalytic efficiency comparison [2]. Furthermore, generic phosphatases (e.g., alkaline phosphatase) exhibit negligible activity toward the phosphorylated nucleotide-loop intermediate adenosylcobalamin-5′-phosphate when tested in the presence of the other NLA-pathway enzymes (CobU, CobS, CobT), confirming CobC's unique substrate-channeling role [3]. This makes the quantitatively defined specific activity of CobC an essential benchmark for normalising in vitro B12 synthesis yields.

Cobalamin Biosynthesis Enzyme Kinetics CobC Substrate Specificity

In Vivo Complementation: cobC Deletion Phenotype Cannot Be Rescued by cobZ or Generic Phosphatase Genes

A Salmonella enterica cobC null mutant is completely impaired in cobyric acid salvage and fails to grow under aerobic cobalamin-limiting conditions; this phenotype is fully rescued only by plasmid-encoded cobC [1]. When the archaeal cobZ gene was expressed from an inducible promoter in the same salmonella background, partial growth complementation was observed under anaerobic conditions that demand CobC-like activity, yet the identical cobZ construct failed to correct cobalamin auxotrophy in Halobacterium NRC-1 carrying a clean in-frame deletion of the homologous gene, indicative of host-specific pathway incompatibility [2]. No generic acid or alkaline phosphatase gene has ever been shown to rescue a cobC deletion. This firmly establishes CobC as the only genetically validated, functionally integrated phosphatase for bacterial adenosylcobalamin biosynthesis.

Genetic Complementation Cobalamin Auxotrophy CobC vs CobZ

Pathway-Tandem Specificity: CobC Is the Exclusive Phosphatase That Couples Functionally with CobU, CobS, and CobT in Nucleotide Loop Assembly

In the reconstituted four-enzyme NLA system (CobU + CobT + CobC + CobS), omission of CobC completely eliminates adenosylcobalamin formation and instead leads to accumulation of adenosylcobalamin-5′-phosphate, demonstrating that the phosphatase activity cannot be substituted by any other enzyme in the mixture [1]. Even when CobC is replaced by commercial alkaline phosphatase (calf intestine) at up to 10-fold protein concentration, no coenzyme B12 product is detected by HPLC, confirming that the phosphomonoesterase step is strictly coupled to the CobC protein surface and cannot occur via free-phosphate hydrolysis [1]. The archaeal CobZ enzyme has not been tested in this coupled system, but its inability to complement the Halobacterium deletion raises strong doubts about its compatibility with bacterial NLA partners [2]. For laboratories reconstructing the bacterial B12 pathway, CobC is therefore the sole catalytically and kinetically validated phosphatase component.

Nucleotide Loop Assembly Enzyme Coupling Cobamide Salvage

CobC Protein (132052-17-6) – Validated Research and Industrial Application Scenarios


Complete In Vitro Reconstitution of Bacterial Adenosylcobalamin Nucleotide Loop Assembly for Enzyme Kinetics and Inhibitor Screening

CobC is the mandatory phosphatase component in the four-enzyme NLA system (CobU, CobT, CobC, CobS) [1]. Its specific activity (3.800 U/mg) provides the only published quantitative benchmark for normalising enzyme input, enabling reproducible steady-state kinetic measurements and high-throughput screening of small-molecule inhibitors targeting the terminal dephosphorylation step [2]. Any substitution would compromise both pathway completeness and data comparability across laboratories.

Functional Validation of Cobamide Biosynthetic Gene Clusters in Heterologous Hosts

Because only plasmid-borne cobC fully restores cobalamin prototrophy in a cobC-deleted Salmonella background [3], the enzyme serves as an indispensable positive-control reagent when testing newly sequenced or metagenomically identified B12 gene clusters in Escherichia coli or other heterologous expression systems. Its use ensures that any failure in complementation is due to upstream pathway genes rather than to the terminal phosphatase step.

Targeted Metabolomics of Vitamin B12 Intermediates in Antimicrobial Research

CobC's unique coupling specificity in the NLA pathway [1] makes it the only enzyme suitable for generating authentic adenosylcobalamin-5′-phosphate substrate for LC-MS/MS assays designed to measure intracellular flux through the late steps of B12 biosynthesis. This application is particularly relevant for studying Mycobacterium tuberculosis, where the CobC ortholog is essential for aerobic B12 synthesis [4].

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